6-((4-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
6-(4-chlorophenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2S/c13-10-1-3-11(4-2-10)19(17,18)16-6-9-5-14-8-15-12(9)7-16/h1-5,8H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVWMGMIFJSLON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine typically involves the following steps:
Formation of the Pyrrolo[3,4-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyrimidine derivatives and suitable reagents.
Introduction of the 4-chlorophenylsulfonyl Group: This step involves the sulfonylation of the pyrrolo[3,4-d]pyrimidine core using 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-((4-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other parts of the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic ring or the pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the pyrimidine core.
Scientific Research Applications
Research indicates that 6-((4-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine exhibits various biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties. For instance, derivatives of pyrrolo[3,4-d]pyrimidines have demonstrated potent activity against pathogens such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL.
- Anticancer Potential : This compound has also been explored for its anticancer properties. Studies on related compounds indicate their potential to act as inhibitors of specific cancer-related enzymes and pathways.
- Enzyme Inhibition : The sulfonyl group enhances the compound's ability to interact with various biological targets, potentially leading to inhibition of key enzymes involved in inflammatory processes.
Scientific Research Applications
The applications of this compound span multiple areas:
- Medicinal Chemistry : It serves as a scaffold for developing new drugs targeting specific enzymes or receptors.
- Biological Studies : Utilized in research involving enzyme inhibition and receptor binding.
- Materials Science : Potential applications in creating materials with specific electronic or optical properties.
- Industrial Synthesis : Employed in synthesizing complex molecules or as catalysts in various industrial processes.
Case Studies and Research Findings
Several studies have documented the potential applications and effects of this compound:
- Antitumor Activity : A series of studies on pyrimidine derivatives have shown significant antitumor effects in vitro and in vivo, suggesting that compounds like this compound could be effective in cancer therapies.
- Cytotoxicity Assays : In National Cancer Institute (NCI) assays against a 60-cell panel, related compounds exhibited notable cytotoxic activity, indicating their potential use as anticancer agents.
- Inflammatory Mediators : Research has highlighted the ability of similar compounds to inhibit vital inflammatory mediators, supporting their use in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 6-((4-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 6-((4-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine with structurally or functionally related compounds, emphasizing substituent effects, molecular properties, and applications:
Key Structural and Functional Insights:
Core Modifications :
- The pyrrolo[3,4-d]pyrimidine core (target compound) differs from pyrazolo[3,4-d]pyrimidine (PP2) in nitrogen placement, altering kinase selectivity .
- Substitution at position 2 (e.g., cyclopropyl in ) vs. position 6 (sulfonyl groups) impacts steric and electronic interactions with biological targets .
Halogen Effects :
- The 4-chlorophenyl group in the target compound may enhance lipophilicity and membrane permeability compared to the 4-fluorophenyl analog, though fluorine’s electronegativity could improve target binding .
Salt Forms :
- Hydrochloride or dihydrochloride salts (e.g., ) improve aqueous solubility, critical for in vitro assays or formulation .
Biological Activity
6-((4-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound notable for its unique structural characteristics and potential biological activities. This compound features a pyrrolo[3,4-d]pyrimidine core with a sulfonyl group attached to a 4-chlorophenyl moiety, which enhances its reactivity and biological potential. The compound has garnered attention in medicinal chemistry due to its diverse pharmacological activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 295.75 g/mol. The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀ClN₃O₂S |
| Molecular Weight | 295.75 g/mol |
| CAS Number | 1706135-10-5 |
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential as an antimicrobial, anticancer, and enzyme inhibitor:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of pyrrolo[3,4-d]pyrimidines have shown potent activity against various pathogens. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.22 μg/mL against Staphylococcus aureus, indicating strong antibacterial activity .
Anticancer Activity
The anticancer efficacy of this compound is supported by studies demonstrating its ability to inhibit cancer cell proliferation. For instance, similar pyrimidine derivatives have shown IC₅₀ values in the nanomolar range across multiple cancer cell lines such as MCF-7 and A549 . The presence of electron-rich groups has been correlated with enhanced anticancer activity.
Enzyme Inhibition
This compound also exhibits enzyme inhibition properties. Studies have shown that derivatives can inhibit key enzymes involved in cancer progression and metabolic disorders. For example, certain compounds have demonstrated significant inhibition of acetylcholinesterase (AChE), making them candidates for further development as anti-Alzheimer's agents .
Case Studies
- Anticancer Screening : A study evaluated the cytotoxic effects of various pyrrolo[3,4-d]pyrimidine derivatives on cancer cell lines (MCF-7 and A549). The results indicated that specific substitutions on the core structure significantly influenced biological activity, with some derivatives showing IC₅₀ values lower than those of standard chemotherapeutic agents .
- Antimicrobial Evaluation : In vitro tests were conducted on several derivatives against common pathogens. Results indicated that modifications to the sulfonyl group could enhance antimicrobial efficacy, with some compounds achieving MIC values comparable to established antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
